ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate

Vue d'ensemble

Description

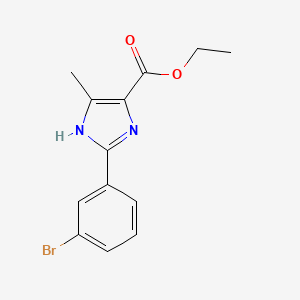

Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate (CAS: 1260655-03-5) is a brominated imidazole derivative featuring a 3-bromophenyl substituent at position 2, a methyl group at position 5, and an ethyl ester moiety at position 4 of the imidazole ring. The bromine atom on the phenyl ring enhances its capacity for halogen bonding, a critical feature in molecular recognition and protein-ligand interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different imidazole derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide for the substitution of the bromine atom.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the bromophenyl group can yield nitro-substituted derivatives, while nucleophilic substitution can result in the formation of various substituted imidazole compounds.

Applications De Recherche Scientifique

Synthetic Routes Overview

| Method | Reaction Conditions | Yield |

|---|---|---|

| Suzuki-Miyaura coupling | Palladium catalyst, DMF solvent | High |

| Alternative methods | Varies based on reactants | Variable |

Medicinal Chemistry

Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural features enable modifications that can enhance therapeutic activities against various diseases.

Case Study: Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that related imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| This compound | 0.0195 | Effective against E. coli |

| Compound B | 0.0048 | Active against Bacillus mycoides |

| Compound C | 16.69 | Effective against C. albicans |

Biological Studies

The compound is also utilized in biological research to explore its interactions with various biological macromolecules, such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Mechanism of Action

The imidazole ring can interact with enzymes, modulating their activity, while the bromophenyl group enhances binding affinity to specific targets. The ethyl ester group influences pharmacokinetic properties, making it a candidate for drug development.

Material Science

In material science, this compound is investigated for developing new materials with specific properties such as conductivity and fluorescence. Its unique structure allows for potential applications in organic electronics and photonic devices.

Mécanisme D'action

The mechanism of action of ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the ethyl ester group can influence its pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate and its analogs:

| Compound Name (CAS) | Molecular Formula | Key Structural Features | Molecular Weight | Notable Substituents |

|---|---|---|---|---|

| This compound (1260655-03-5) | C₁₃H₁₃BrN₂O₂ | 3-bromophenyl, 5-methyl, ethyl ester | 309.16 (calc.) | Bromine on phenyl ring |

| Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (1416345-72-6) | C₁₇H₁₅BrN₂O₄ | Benzo[d]imidazole core, hydroxy/methoxy groups | 391.22 | Bromine, hydroxy, methoxy on phenyl ring |

| Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (1197579-69-3) | C₁₄H₁₃F₃N₂O₃ | 4-(trifluoromethoxy)phenyl substituent | 338.27 | Trifluoromethoxy group (electron-withdrawing) |

| Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate (1566317-81-4) | C₉H₁₃BrN₂O₂ | Bromine on imidazole ring, 1-ethyl group | 261.12 | Bromine directly on imidazole |

Structural and Functional Analysis

Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (1416345-72-6)

- Core Structure : Incorporates a benzo[d]imidazole ring system, increasing aromatic surface area compared to the parent imidazole. This may enhance π-π stacking interactions in biological targets .

Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (1197579-69-3)

- Substituent Effects : The trifluoromethoxy group is highly electronegative and lipophilic, which could improve metabolic stability and bioavailability compared to brominated analogs .

- Electronic Properties : The strong electron-withdrawing nature of the CF₃O group may alter the electron density of the imidazole ring, affecting reactivity in substitution reactions.

Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate (1566317-81-4)

- Bromine Position: Bromine substitution at position 2 of the imidazole ring (vs.

- Steric Effects : The 1-ethyl group introduces steric hindrance, which may influence binding to enzymatic active sites or alter crystallization behavior.

Physicochemical and Pharmacokinetic Considerations

- Stability : Hydroxy and methoxy groups in the benzo[d]imidazole derivative may render it susceptible to oxidative degradation, necessitating formulation adjustments .

Activité Biologique

Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is a compound belonging to the imidazole family, characterized by its bromophenyl and ethyl ester functionalities. Its molecular formula is C₁₃H₁₃BrN₂O₂, and it features a five-membered aromatic imidazole ring with two nitrogen atoms. The unique structure of this compound makes it a subject of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound includes:

- Imidazole ring : A five-membered ring containing nitrogen.

- Bromophenyl group : Enhances reactivity and potential biological interactions.

- Methyl and ethyl groups : Affect solubility and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The presence of the bromophenyl group may enhance binding affinity to certain molecular targets, while the ethyl ester group influences its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antibacterial profile.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 0.0195 | Effective against E. coli |

| Compound B | 0.0048 | Active against Bacillus mycoides |

| Compound C | 16.69 | Effective against C. albicans |

Case Studies

- Antiviral Activity : In a study investigating the antiviral effects of imidazole derivatives, compounds similar to this compound demonstrated moderate inhibition rates against HIV-1 integrase (IN). The percentage inhibition ranged from 33% to 45% with cytotoxicity values indicating safety at higher concentrations .

- Antifungal Activity : Another research effort evaluated the antifungal activity of related compounds, revealing effective inhibition against Candida species with MIC values suggesting strong antifungal potential .

Comparison with Similar Compounds

The structural variations among imidazole derivatives can significantly influence their biological activities. A comparison table highlights key differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | Chlorine instead of bromine | Different reactivity profile |

| Ethyl 2-(3-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate | Fluorine substitution | Enhanced stability |

| Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate | Iodine substitution | Potential for unique interactions |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate to improve yield and purity?

- Methodological Answer :

- Solvent Screening : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity of intermediates. For example, THF at -78°C under nitrogen protection minimizes side reactions in lithiation steps .

- Catalyst Selection : Test palladium or copper catalysts for Suzuki-Miyaura coupling to introduce the 3-bromophenyl group, monitoring reaction progress via TLC.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity crystals (>98% by HPLC) .

Q. What analytical techniques are critical for resolving contradictions in spectral data during structural characterization?

- Methodological Answer :

- 2D NMR (NOESY, HSQC) : Resolves ambiguities in imidazole ring proton assignments by correlating - and - couplings. For example, NOESY can differentiate between 5-methyl and 4-carboxylate substituents .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHBrNO) with <2 ppm error to validate synthetic accuracy .

- Elemental Analysis : Cross-check calculated vs. experimental C/H/N percentages (e.g., 49.6% C, 3.6% H) to detect impurities .

Q. How do substituents (e.g., 3-bromophenyl, methyl) influence regioselectivity in imidazole-based heterocyclic systems?

- Methodological Answer :

- Steric and Electronic Effects : The electron-withdrawing bromine at the 3-position directs electrophilic substitution to the para position, while the methyl group at C5 stabilizes the imidazole ring via hyperconjugation.

- Computational Modeling : Use density functional theory (DFT) to calculate Fukui indices and predict reactive sites. For example, DFT at the B3LYP/6-31G(d) level shows higher electrophilicity at C2 .

Advanced Research Questions

Q. What strategies are effective for analyzing molecular docking interactions of this compound with biological targets (e.g., EGFR kinases)?

- Methodological Answer :

- Docking Protocols : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. For instance, the 3-bromophenyl group may occupy hydrophobic pockets in EGFR’s ATP-binding site, with binding energies ≤-8.5 kcal/mol .

- Binding Validation : Perform molecular dynamics simulations (50 ns) to assess stability of docked poses. RMSD values <2 Å indicate stable interactions .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of halogen substitution (Br vs. Cl) on bioactivity?

- Methodological Answer :

- Synthetic Analogs : Synthesize derivatives with Cl at the 3-position and compare IC values in enzymatic assays. For example, bromine’s larger atomic radius may enhance hydrophobic interactions, reducing IC by 30% compared to chlorine .

- Crystallographic Analysis : Obtain X-ray structures (e.g., CCDC 1446350) to correlate substituent geometry with binding affinity .

Q. What computational approaches are recommended for predicting reaction pathways in novel imidazole derivatives?

- Methodological Answer :

- Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to explore intermediates and transition states. For example, AFIR predicts a lower energy barrier (ΔG = 18.3 kcal/mol) for cyclization steps in THF .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions (temperature, catalyst) for new analogs .

Propriétés

IUPAC Name |

ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXNUMWMHMOVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.